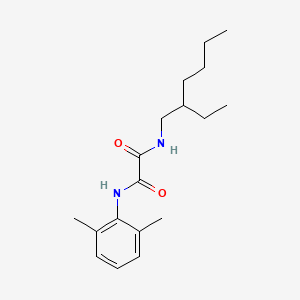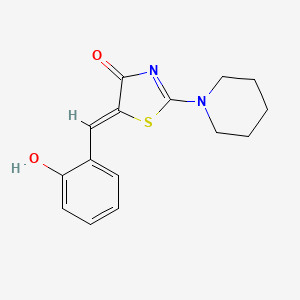![molecular formula C20H20N2O3 B15015878 (2E)-3-[3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]prop-2-enoic acid](/img/structure/B15015878.png)
(2E)-3-[3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a phenyl group
準備方法
The synthesis of (2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID typically involves a series of organic reactions. One common synthetic route includes the condensation of 4-(morpholin-4-yl)benzaldehyde with 3-aminophenylprop-2-enoic acid under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .
科学的研究の応用
(2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include acting as a precursor for drug development targeting specific pathways.
Industry: It is utilized in the production of advanced materials and as an intermediate in various chemical processes
作用機序
The mechanism by which (2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the context of its application, whether in therapeutic settings or industrial processes .
類似化合物との比較
When compared to similar compounds, (2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID stands out due to its unique structural features and versatile applications. Similar compounds include:
Allylamine: An organic compound with a simpler structure, used in polymer synthesis and as a precursor in pharmaceuticals.
Flunarizine: A pharmacologically active allylamine used in the treatment of migraines.
Naftifine: Another allylamine used to treat fungal infections.
These comparisons highlight the uniqueness of (2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID in terms of its structural complexity and broad range of applications.
特性
分子式 |
C20H20N2O3 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
(E)-3-[3-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H20N2O3/c23-20(24)9-6-16-2-1-3-18(14-16)21-15-17-4-7-19(8-5-17)22-10-12-25-13-11-22/h1-9,14-15H,10-13H2,(H,23,24)/b9-6+,21-15? |
InChIキー |
KATPUEKMFBKDIU-MEJJDSGBSA-N |
異性体SMILES |
C1COCCN1C2=CC=C(C=C2)C=NC3=CC=CC(=C3)/C=C/C(=O)O |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)C=NC3=CC=CC(=C3)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-[(2-Hydroxyphenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B15015799.png)
![O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate](/img/structure/B15015811.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15015815.png)
![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B15015822.png)
![2-Chloro-N-[(1Z)-2-phenyl-1-{N'-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide](/img/structure/B15015836.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15015844.png)

![(4E)-1-(3-Chlorophenyl)-4-({[2-({[(4Z)-1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)ethyl]amino}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15015853.png)

![2-[(E)-[(3,5-Dimethylphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B15015862.png)
![2-Bromo-N-({N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15015865.png)
![Methyl 4-{[3-(piperidin-1-yl)propanoyl]amino}benzoate](/img/structure/B15015870.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15015876.png)
![2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15015881.png)
